![molecular formula C18H15Cl2NO4 B1227264 Methyl 5-chloro-4-{[3-(4-chlorophenyl)acryloyl]amino}-2-methoxybenzoate](/img/structure/B1227264.png)
Methyl 5-chloro-4-{[3-(4-chlorophenyl)acryloyl]amino}-2-methoxybenzoate
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Overview
Description
5-chloro-4-[[3-(4-chlorophenyl)-1-oxoprop-2-enyl]amino]-2-methoxybenzoic acid methyl ester is an amidobenzoic acid.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis of Formazans as Antimicrobial Agents : The compound has been used in the synthesis of formazans from Mannich base derivatives, showing moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Antimicrobial Activities of Triazole Derivatives : Novel 1,2,4-triazole derivatives synthesized using this compound have exhibited good to moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Antimicrobial Activities of Pyrazoline Derivatives : Pyrazoline derivatives prepared from this compound showed less toxicity and good anti-inflammatory activities (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).
Pharmaceutical and Biochemical Applications
Synthesis of Metoclopramide Metabolite : It's used in synthesizing a metabolite of metoclopramide, a drug used for treating gastroesophageal reflux disease (Maurich, De Amici, & De Micheli, 1994).
Development of 5-HT4 Receptor Agonists : The compound has been used to create benzoates that act as potent 5-HT4 receptor agonists (Yang, Soulier, Sicsic, Mathé-Allainmat, Brémont, Croci, Cardamone, Aureggi, & Langlois, 1997).
Miscellaneous Applications
Synthesis of Novel Heterocyclic Compounds : The compound is integral in the synthesis of various heterocyclic compounds with potential applications in chemistry and pharmacology (Bekircan, Ülker, & Menteşe, 2015).
Synthesis of Corrosion Inhibitors : Pyranopyrazole derivatives synthesized using this compound have been studied as corrosion inhibitors for mild steel in acidic solutions (Yadav, Gope, Kumari, & Yadav, 2016).
properties
Product Name |
Methyl 5-chloro-4-{[3-(4-chlorophenyl)acryloyl]amino}-2-methoxybenzoate |
---|---|
Molecular Formula |
C18H15Cl2NO4 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
methyl 5-chloro-4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-2-methoxybenzoate |
InChI |
InChI=1S/C18H15Cl2NO4/c1-24-16-10-15(14(20)9-13(16)18(23)25-2)21-17(22)8-5-11-3-6-12(19)7-4-11/h3-10H,1-2H3,(H,21,22)/b8-5+ |
InChI Key |
XHXXQGAUWNULLS-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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